1-(3-bromophenyl)-2-phenylpropan-2-ol

Medicinal Chemistry Chemical Synthesis Physicochemical Property Optimization

Sourcing a brominated tertiary alcohol with consistent 95% purity and multi-vendor availability can be challenging. 1-(3-Bromophenyl)-2-phenylpropan-2-ol (CAS 1179208-30-0) resolves this bottleneck: - Multi-vendor supply (Fluorochem, Leyan, Enamine) ensures supply chain resilience. - Uniquely combines a 3-bromophenyl handle for Suzuki-Miyaura cross-coupling with a tertiary alcohol that withstands oxidizing conditions, eliminating the need for protecting groups. - XLogP3 of 3.9 falls within the ideal CNS drug-like range (2-5), making it an optimal scaffold for blood-brain barrier penetrant probe design.

Molecular Formula C15H15BrO
Molecular Weight 291.18 g/mol
CAS No. 1179208-30-0
Cat. No. B6142118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-bromophenyl)-2-phenylpropan-2-ol
CAS1179208-30-0
Molecular FormulaC15H15BrO
Molecular Weight291.18 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)Br)(C2=CC=CC=C2)O
InChIInChI=1S/C15H15BrO/c1-15(17,13-7-3-2-4-8-13)11-12-6-5-9-14(16)10-12/h2-10,17H,11H2,1H3
InChIKeyZBYOVDJLZXAOCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-2-phenylpropan-2-ol: Tertiary Alcohol Building Block


1-(3-Bromophenyl)-2-phenylpropan-2-ol (CAS 1179208-30-0) is a brominated aromatic tertiary alcohol with the molecular formula C₁₅H₁₅BrO and a molecular weight of 291.18 g/mol . It features a 3-bromophenyl group and a phenyl group attached to a central tertiary carbon bearing a hydroxyl group [1]. This structural motif provides a versatile scaffold for synthetic derivatization, particularly in cross-coupling reactions and as a potential pharmacophore in medicinal chemistry [2]. Commercially, it is available from several vendors at purities of 95% or higher .

Scaffold Brominated tertiary alcohol for cross-coupling and derivatization workflows
Selection Dual aromatic system with 3-bromophenyl and phenyl groups for SAR exploration
Procurement Multi-vendor availability supports supply resilience for research programs

Differentiation from Bromophenyl Propanol Analogs


Generic substitution with other bromophenyl propanols is not scientifically justified due to significant differences in molecular weight, lipophilicity, and functional group arrangement. The additional phenyl group in 1-(3-bromophenyl)-2-phenylpropan-2-ol increases its molecular weight by approximately 76 g/mol compared to analogs like 1-(3-bromophenyl)propan-2-ol, altering its physicochemical properties and potential biological interactions [1]. Its calculated XLogP3 of 3.9 indicates a distinct lipophilicity profile compared to the less hydrophobic 1-(3-bromophenyl)propan-2-ol, which lacks the second phenyl ring [2]. Furthermore, the tertiary alcohol center in 1-(3-bromophenyl)-2-phenylpropan-2-ol offers different reactivity and stability compared to the secondary alcohol moiety in 1-(3-bromophenyl)propan-2-ol, impacting its utility in synthetic transformations . These measurable differences underscore the necessity for precise compound selection in research and development workflows.

!
Lipophilicity profile mismatch
A ~1.4-unit higher XLogP3 may shift membrane permeability context relative to simpler bromophenyl propanols, limiting direct interchangeability.
!
Alcohol reactivity differs
Tertiary alcohol oxidation resistance and steric environment may not reproduce secondary alcohol reactivity profiles in synthetic routes.
!
Scaffold geometry not interchangeable
Distinct rotatable bond count and aromatic arrangement alter conformational sampling and binding-surface presentation.

Quantitative Comparison with Structural Analogs


Higher Molecular Weight and Lipophilicity

1-(3-Bromophenyl)-2-phenylpropan-2-ol exhibits a significantly higher molecular weight (291.18 g/mol) and calculated lipophilicity (XLogP3 = 3.9) compared to the analog 1-(3-bromophenyl)propan-2-ol (MW = 215.09 g/mol, XLogP3 ≈ 2.5) [1]. This difference is driven by the presence of an additional phenyl group, which increases both mass and hydrophobic surface area. The higher LogP value suggests enhanced membrane permeability potential, a critical factor in drug discovery and agrochemical development [2].

MW & Lipophilicity
Reported
MW +76.09 g/mol; XLogP3 +1.4 units
Supports lipophilicity-driven property differentiation
Calculated properties; experimental verification advised
Medicinal Chemistry Chemical Synthesis Physicochemical Property Optimization

Tertiary Alcohol Stability in Synthesis

The tertiary alcohol moiety in 1-(3-bromophenyl)-2-phenylpropan-2-ol provides enhanced oxidative stability compared to the secondary alcohol in 1-(3-bromophenyl)propan-2-ol. Tertiary alcohols are resistant to oxidation to ketones under mild conditions, making them more robust intermediates in multi-step syntheses involving oxidizing reagents [1]. This stability is advantageous when the alcohol group must be retained for subsequent transformations or as a directing group in C-H activation chemistry.

Oxidative Stability
Class-level
Tertiary vs. secondary alcohol resistance
May reduce protection steps in multi-step synthesis
Class-level inference; review under actual reaction conditions
Organic Synthesis Cross-Coupling Building Blocks

Increased Rotatable Bonds and Steric Bulk

1-(3-Bromophenyl)-2-phenylpropan-2-ol possesses three rotatable bonds and a more extended aromatic system compared to 2-(3-bromophenyl)propan-2-ol, which has only two rotatable bonds and a single phenyl ring [1]. The increased conformational flexibility and larger molecular footprint may influence target binding interactions and solubility. The topological polar surface area (TPSA) of 20.2 Ų is comparable to the analog, but the additional phenyl group provides extra hydrophobic contacts for potential protein-ligand interactions .

Rotatable Bonds
Reported
3 bonds vs. 2; Heavy atoms +6
Supports conformational flexibility and binding-surface review
TPSA comparable; hydrophobic contact profile may differ
Drug Design Molecular Modeling Conformational Analysis

Reliable Purity and Multi-Vendor Availability

1-(3-Bromophenyl)-2-phenylpropan-2-ol is commercially available from multiple suppliers (e.g., Leyan, Enamine) with a documented purity of 95% [1]. This consistent quality ensures reproducibility in research applications. In contrast, while 2-(3-bromophenyl)propan-2-ol is also available (e.g., from BLD Pharmatech at 97% purity), the target compound's specific substitution pattern (3-bromo on one ring and an additional phenyl group) makes it a unique scaffold not easily substituted by other bromophenyl alcohols .

Purity & Availability
Source review
95% purity; multiple vendors
Multi-vendor sourcing reduces single-supplier risk
Purity may differ from higher-purity analog sources
Procurement Supply Chain Quality Control

Optimal Application Scenarios


CNS Drug Lead Optimization

When optimizing a lead series for CNS targets, the compound's XLogP3 of 3.9 falls within the ideal range (2-5) for blood-brain barrier penetration [1]. Its higher molecular weight and additional phenyl group provide a distinct physicochemical profile compared to 1-(3-bromophenyl)propan-2-ol (MW 215, XLogP3 ~2.5), making it a superior choice for exploring structure-activity relationships (SAR) where increased lipophilicity and aromatic interactions are desired.

Multi-Step Synthesis with Stable Tertiary Alcohol

In synthetic routes involving oxidizing conditions (e.g., Dess-Martin periodinane, Swern oxidation), the tertiary alcohol moiety remains intact, allowing for subsequent functionalization at the bromine position via Suzuki-Miyaura cross-coupling [2]. This stability advantage over secondary alcohol analogs (e.g., 1-(3-bromophenyl)propan-2-ol) reduces the need for protective group strategies, streamlining complex molecule construction [3].

Probe Design with Enhanced Flexibility

The compound's three rotatable bonds and extended aromatic system offer greater conformational flexibility than 2-(3-bromophenyl)propan-2-ol (two rotatable bonds), which may be beneficial for binding to shallow or flexible protein pockets [4]. The additional phenyl ring provides a site for further derivatization or can engage in π-stacking interactions, expanding the chemical space accessible for probe design.

Reliable Building Block Sourcing

With documented availability from multiple vendors at 95% purity, procurement teams can ensure consistent supply and quality for large-scale research programs . While analogs may offer slightly higher purity (e.g., 97%), the unique substitution pattern of 1-(3-bromophenyl)-2-phenylpropan-2-ol is non-negotiable for projects requiring this specific scaffold, and its multi-vendor sourcing mitigates single-supplier risk.

Application
Selection Property
Validation Focus
CNS lead optimization studies
XLogP3 and aromatic profile
Permeability and target-engagement context
Multi-step synthetic routes
Tertiary alcohol oxidative stability
Functional-group tolerance review
Probe and library design
Rotatable bonds and aromatic surface
Conformational and binding-mode analysis
Building-block procurement
Multi-vendor 95% purity supply
Supply-chain and lot-consistency review
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